M. tuberculosis H37Rv Growth Inhibition: p-Tolyl vs. Phenyl Analogues
In the seminal 5‑arylaminouracil study by Matyugina et al., the series of 5‑(phenylamino)uracils bearing various aryl substituents was screened against the M. tuberculosis H37Rv laboratory strain. The unsubstituted 5‑(phenylamino)uracil (Compound 1) showed 100 % inhibition at 40 µg/mL, while 5‑(p‑tolylamino)uracil (Compound 2, which is the reported compound 5‑(p‑tolylamino)dihydropyrimidine‑2,4(1H,3H)‑dione) achieved total inhibition at 20 µg/mL—a 2‑fold lower concentration [1]. This directly demonstrates the positive contribution of the para‑methyl substitution to antimycobacterial potency within the identical assay platform.
| Evidence Dimension | Minimum concentration for 100 % growth inhibition of M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 20 µg/mL (100 % inhibition); reported as Compound 2 |
| Comparator Or Baseline | 5‑(Phenylamino)uracil (Compound 1): 40 µg/mL (100 % inhibition) |
| Quantified Difference | 2‑fold lower concentration (20 µg/mL vs. 40 µg/mL) |
| Conditions | M. tuberculosis H37Rv strain; broth microdilution assay; endpoint: complete growth inhibition; as described in Matyugina et al. 2015. |
Why This Matters
Procurement of the p‑tolyl derivative instead of the cheaper, more accessible phenyl analogue provides a 2‑fold potency advantage that can reduce compound consumption in high‑throughput screening and enable detection of weaker synergistic effects in combination studies.
- [1] Matyugina E, Novikov M, Babkov D, et al. 5‑Arylaminouracil Derivatives: New Inhibitors of Mycobacterium tuberculosis. Chem Biol Drug Des. 2015;86(6):1387‑1396. Table 1. View Source
